molecular formula C9H9BrN2 B179858 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145934-65-2

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

カタログ番号: B179858
CAS番号: 145934-65-2
分子量: 225.08 g/mol
InChIキー: BWVALHHPIDZABX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-22-2; molecular formula: C₈H₇BrN₂) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with methyl groups at positions 2 and 3 and a bromine atom at position 5 . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as fibroblast growth factor receptor (FGFR) inhibitors, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions . Its crystalline solid form (melting point: 62–63°C) and moderate lipophilicity make it suitable for diverse synthetic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of brominating agents.

化学反応の分析

Types of Reactions

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-B]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmacologically active molecules.

    Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.

    Material Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

作用機序

The mechanism of action of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.

類似化合物との比較

The structural and functional attributes of 5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to related pyrrolo[2,3-b]pyridine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Molecular Formula Substituents Key Data Applications/Notes References
This compound C₈H₇BrN₂ 5-Br, 2-CH₃, 3-CH₃ Mp: 62–63°C; used in FGFR inhibitor synthesis Intermediate for anticancer agents; bromine enables Suzuki couplings
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) C₇H₆BrN₂ 5-Br, 1-CH₃ Yield: 75%; oil crystallized to solid Precursor for nitro derivatives; synthesized via NaH/CH₃I methylation
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) C₆H₄BrN₃O₂ 5-Br, 3-NO₂ Yield: 95%; yellow solid Nitro group facilitates reduction to amines for further functionalization
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) C₁₃H₈BrN₂ 5-Br, 3-C≡CPh Yield: 51%; white solid Ethynyl group enhances π-stacking in kinase inhibitors; used in SAR studies
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (11) C₂₃H₂₁BrN₂O₅S 5-(3,4-(OCH₃)₂Ph), 3-CHO, 1-Ts Yield: 58%; Suzuki coupling product Aldehyde moiety enables Grignard additions for drug discovery
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine C₇H₆BrN₂ 5-Br, 4-CH₃ N/A Positional isomer; methyl at 4 instead of 2/3 alters steric and electronic effects

Key Observations

Substituent Effects on Reactivity and Solubility: The bromine atom at position 5 is a conserved feature across derivatives, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) for aryl/heteroaryl introductions . This contrasts with derivatives bearing morpholine or carbaldehyde groups, which are designed to improve solubility .

Synthetic Flexibility :

  • Nitro-substituted derivatives (e.g., compound 5 ) are pivotal intermediates for generating amines or acylated products (e.g., 8a in ), crucial for optimizing binding affinity in kinase inhibitors .
  • Aldehyde-functionalized compounds (e.g., compound 11 ) allow nucleophilic additions, expanding structural diversity in drug discovery .

Biological Relevance: Derivatives like 5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine () exhibit enhanced activity in structure-activity relationship (SAR) studies due to electron-rich aryl groups . The thieno[2,3-b]pyridine analogs () highlight the trade-off between potency and solubility, with nitrogen substitutions (as in pyrrolo[2,3-b]pyridines) often improving pharmacokinetics .

Contradictions and Limitations

  • Yield Variability : The synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) achieves 75% yield , whereas nitro derivatives (e.g., compound 5 ) reach 95% , indicating reaction condition sensitivity.
  • Solubility Challenges : While methyl groups improve lipophilicity, they exacerbate solubility issues, necessitating formulation strategies (e.g., cyclodextrin complexation) for in vivo studies .

生物活性

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine (CAS No. 145934-65-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining both pyrrole and pyridine rings, with bromine and methyl substituents that may influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrN2C_9H_9BrN_2, with a molecular weight of approximately 225.09 g/mol. The presence of two methyl groups at the 2 and 3 positions of the pyrrole ring contributes to its distinct chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking the phosphorylation processes essential for various cellular signaling pathways. This inhibition can lead to effects such as:

  • Modulation of Cell Growth : By interfering with kinase activity, the compound can influence cell proliferation.
  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in certain cancer cell lines.
  • Inhibition of Migration and Invasion : It may reduce the metastatic potential of cancer cells by impairing their ability to migrate and invade surrounding tissues.

Biological Activity and Therapeutic Applications

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are involved in tumor growth and metastasis. For instance, one study reported that a derivative exhibited IC50 values against FGFR1–4 in the range of 7 to 712 nM and effectively inhibited breast cancer cell proliferation while inducing apoptosis in vitro .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. By modulating inflammatory pathways through kinase inhibition, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridine Pyrrolo-pyridineAnticancer activity
5-Bromo-7-azaindole AzaindoleKinase inhibition
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Dihydro derivativePotential anti-inflammatory effects

Case Studies

Several case studies have documented the efficacy of this compound derivatives in preclinical models:

  • Study on FGFR Inhibition : A specific derivative was tested against breast cancer cell lines (4T1), showing significant reduction in cell viability and induction of apoptosis through FGFR pathway modulation .
  • In Vivo Models : Further investigations are needed to evaluate the in vivo efficacy and safety profile of this compound in animal models.

Q & A

Basic Questions

Q. How is 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine synthesized, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves bromination of a pyrrolopyridine precursor. For example, bromination of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0°C to room temperature) . A key step is protecting the NH group (e.g., using tosyl chloride or benzyl bromide) to prevent side reactions during subsequent substitutions . For instance, NaH in THF is used to deprotonate the NH group before introducing the bromine substituent . Purification via silica gel chromatography with heptane/ethyl acetate gradients is common, yielding products with >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. The ^1H NMR spectrum reveals aromatic protons (δ 8.3–8.6 ppm for pyridine/pyrrole protons) and methyl groups (δ 2.3–2.4 ppm for dimethyl substituents) . ^13C NMR confirms carbonyl or aromatic carbons (e.g., δ 185 ppm for aldehyde groups in derivatives) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation . For example, single-crystal X-ray studies show planar azaindole skeletons with N–H⋯N hydrogen bonds forming inversion dimers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

Methodological Answer: SAR studies require systematic substitution at positions 3 and 5 of the pyrrolopyridine core. For example:

  • Electron-withdrawing groups (e.g., bromine at position 5) enhance electrophilicity for nucleophilic aromatic substitution .
  • Alkyne or boronic acid substituents at position 3 enable Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups, as seen in analogs with 3,4-dimethoxyphenyl moieties (yield: 58%, purity: 98%) .
    Biological assays (e.g., kinase inhibition IC50 measurements) should be paired with molecular docking to map interactions with ATP-binding pockets. Compounds like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine show moderate activity in preliminary screens (51% yield, white solid) .

Q. How do crystallographic data inform the design of derivatives with improved solubility?

Methodological Answer: X-ray crystallography reveals planar geometries and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility . For instance, the title compound forms inversion dimers via N–H⋯N bonds, which may reduce solubility in polar solvents. To improve solubility:

  • Introduce polar groups (e.g., hydroxyl, amine) at position 2 or 3.
  • Use prodrug strategies (e.g., tert-butyl carbamate protection) to mask hydrophobic moieties, as seen in tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (yield: 75%) .
    Dynamic light scattering (DLS) and LogP measurements validate solubility enhancements.

Q. How should researchers address contradictions in reported synthetic yields for derivatives?

Methodological Answer: Yield discrepancies (e.g., 36% vs. 58% for similar Suzuki couplings ) often arise from:

  • Reaction scale : Milligram-scale reactions may have lower yields due to inefficient mixing.
  • Catalyst loading : Pd(PPh3)4 at 2 mol% is standard, but increasing to 5 mol% can improve cross-coupling efficiency .
  • Purification methods : Flash chromatography vs. preparative HPLC affects recovery rates.
    To mitigate, optimize reaction parameters using design-of-experiments (DoE) approaches and validate reproducibility across ≥3 independent trials.

特性

IUPAC Name

5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-6(2)12-9-8(5)3-7(10)4-11-9/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVALHHPIDZABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (B-6-3) (0.9 g, 2.5 mmol) in THF (30 mL) and MeOH (30 mL) was added aq. NaOH (20%, 19 mL) at room temperature. The mixture was heated to reflux overnight. TLC (Petroleum ether: EtOAc=5:1) showed the reaction was complete. After the solvent was removed under reduced pressure, water (20 mL) and CH2Cl2 (20 mL) were added into the mixture. The organic layer was separated, dried over anhydrous Na2SO4. The mixture was concentrated to give crude mixture which was purified via prep. HPLC to afford 5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (B-6-4) (0.4 g, 72.4%) as a white solid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Butanone (715 μl) was added to a solution of 5-bromo-2-hydrazinopyridine (1000 mg) in ethanol (10 ml), and the mixture was heated under reflux for 2 hours. The reaction solution was concentrated under reduced pressure. Diethylene glycol (10 ml) was added and the mixture was heated under reflux for 23 hours. The reaction solution was concentrated under reduced pressure and separated by adding dichloromethane and distilled water. The resulting organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with methanol-chloroform) to give the title compound (104 mg).
Quantity
715 μL
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。